molecular formula C12H14N2O2S B13898428 Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate

Cat. No.: B13898428
M. Wt: 250.32 g/mol
InChI Key: ITJDYMOUDAANMI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an amino group at position 2, a cyano group at position 3, a methyl group at position 4, and an ethyl ester moiety at position 2. This structure combines electron-withdrawing (cyano, ester) and electron-donating (amino) groups, which influence its electronic and steric properties. Such compounds are frequently explored as intermediates in pharmaceutical research, particularly for anti-inflammatory agents and functionalized heterocycles .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate

InChI

InChI=1S/C12H14N2O2S/c1-3-16-11(15)12(2)5-4-8-9(12)7(6-13)10(14)17-8/h3-5,14H2,1-2H3

InChI Key

ITJDYMOUDAANMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2=C1C(=C(S2)N)C#N)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Derivatives

The core bicyclic structure is formed by cyclization of suitably substituted thiophene precursors. This step often involves:

  • Starting with a thiophene derivative bearing substituents amenable to ring closure.
  • Using reagents or catalysts that promote intramolecular cyclization to form the fused cyclopentane ring.
  • Conditions such as heating or use of Lewis acids may be employed to facilitate ring formation.

Introduction of Amino and Cyano Groups

The amino and cyano substituents at positions 2 and 3 of the bicyclic system are introduced via:

  • Nucleophilic substitution or addition reactions on activated intermediates.
  • Use of cyanide sources (e.g., sodium cyanide or equivalents) to install the cyano group.
  • Amination reactions to introduce the amino group, possibly via nitrile reduction or direct amination of intermediates.

Esterification to Form the Ethyl Carboxylate

The carboxylate ester at position 4 is typically formed by:

  • Esterification of the corresponding carboxylic acid intermediate with ethanol under acidic or catalytic conditions.
  • Alternatively, direct use of ethyl ester precursors in earlier synthetic steps to streamline synthesis.

Methyl Substitution

The methyl group at position 4 on the cyclopentane ring is introduced by:

  • Alkylation reactions on the intermediate bicyclic compound.
  • Use of methylating agents such as methyl iodide or methyl sulfate under basic conditions.

Summary of Synthetic Route (Hypothetical Example)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Thiophene derivative, Lewis acid, heat Formation of fused cyclopenta[b]thiophene core
2 Cyanation Sodium cyanide, solvent (e.g., DMF) Introduction of cyano group at position 3
3 Amination Ammonia or amine source, reducing agent Introduction of amino group at position 2
4 Alkylation Methyl iodide, base (e.g., K2CO3) Methyl substitution at position 4
5 Esterification Ethanol, acid catalyst Formation of ethyl carboxylate ester

Note: This table synthesizes common organic transformations inferred from the compound’s structural features and general synthetic principles, as no single detailed published procedure is available.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

The structural and functional diversity of cyclopenta[b]thiophene derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate with key analogues:

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound 2-amino, 3-cyano, 4-methyl, 4-ethyl ester C12H14N2O2S ~250.3 High electron-withdrawing density (cyano, ester); steric bulk (methyl)
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (13b) 2-amino, 3-ethyl ester C10H13NO2S 211.28 Simpler structure; lacks cyano and methyl groups
Ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 2-amide (cyanoacetyl), 3-ethyl ester C13H14N2O3S 278.33 Extended amide side chain; potential for hydrogen bonding
Ethyl 2-{[4-(methyloxy)-4-oxobutanoyl]amino}-... () 2-amide (methyloxy-oxobutanoyl), 3-ethyl ester C15H19NO5S 325.38 Bulky oxobutanoyl group; enhanced polarity

Key Observations :

  • The 4-methyl group introduces steric hindrance, which may reduce rotational freedom and influence crystal packing or binding interactions in biological systems .
  • Derivatives with amide side chains (e.g., ) exhibit higher molar masses and polarity, which could improve solubility in polar solvents or affinity for biological targets.
Physicochemical Properties
  • Solubility: The target compound’s cyano and methyl groups may reduce aqueous solubility compared to the parent 13b but enhance lipophilicity, favoring membrane permeability in drug design .
  • Thermal Stability: Electron-withdrawing groups (cyano, ester) likely increase thermal stability, as seen in structurally related sulfonamides and nitriles .

Biological Activity

Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate (CAS: 175599-81-2) is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes an ethyl ester, an amino group, and a cyano group, contributing to its diverse pharmacological properties.

  • Molecular Formula : C₁₂H₁₄N₂O₂S
  • Molecular Weight : 250.32 g/mol
  • Purity : 95%

Biological Activities

Thiophene derivatives, including this compound, are known for a range of biological activities:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics. The presence of the cyano group is believed to enhance this activity by interacting with microbial enzymes .
  • Antitumor Activity : Research indicates that compounds with thiophene structures can inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .
  • Anti-inflammatory Effects : Thiophenes have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, thus providing relief in conditions like arthritis .
  • CNS Activity : Some derivatives have shown potential as antidepressants and anticonvulsants, likely due to their ability to modulate neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The amino group is crucial for interaction with biological targets.
  • The cyano group enhances reactivity and may facilitate interactions with various biomolecules.
  • The dihydrocyclopentathiophene ring contributes to the compound's stability and lipophilicity, influencing its bioavailability and distribution in biological systems.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity Assessment : In vitro tests demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The study suggested that the compound induces cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity Type Observations Reference
AntimicrobialEffective against S. aureus and E. coli
AntitumorInhibits proliferation in breast and lung cancer
Anti-inflammatoryReduces cytokine production
CNS ActivityPotential antidepressant effects

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-3-cyano-4-methyl-5,6-dihydrocyclopenta[b]thiophene-4-carboxylate?

The compound is synthesized via cyclocondensation reactions. A common procedure involves refluxing precursors (e.g., substituted aryl aldehydes/ketones) with ethyl cyanoacetate or malononitrile in ethanol, using triethylamine as a catalyst and elemental sulfur as a cyclizing agent. Reaction times typically range from 1–5 hours, followed by cooling, filtration, and recrystallization from ethanol or 1,4-dioxane .

Q. How is the compound structurally characterized in academic research?

Characterization involves:

  • Spectroscopy : 1^1H/13^13C NMR to confirm functional groups and substitution patterns.
  • X-ray crystallography : Single-crystal diffraction (e.g., SHELX for refinement) to resolve bond lengths, angles, and intermolecular interactions like C–H···S/O hydrogen bonds .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar thiophene derivatives:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye irritation.
  • Work under fume hoods to minimize inhalation of dust/aerosols.
  • Store in cool, dry conditions away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions (e.g., disordered atoms or twinning)?

Advanced refinement strategies include:

  • Using SHELXL to model anisotropic displacement parameters and apply restraints for disordered regions .
  • Checking for twinning with WinGX ; if present, employ twin-law matrices (e.g., HKLF5 format) during refinement .
  • Validating hydrogen-bonding networks with ORTEP visualizations to ensure geometric plausibility .

Q. What methodological considerations apply to designing bioactive derivatives of this compound?

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyano, carboxylate groups) to enhance interactions with biological targets. For example, replacing the ethyl ester with amides improves solubility and binding affinity .
  • In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or antifungal targets. Validate with ADMET profiling for toxicity and bioavailability .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms?

  • Employ chiral auxiliaries or catalysts during cyclization (e.g., asymmetric organocatalysis).
  • Use HPLC with chiral columns to separate enantiomers and confirm purity via optical rotation measurements .

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